molecular formula C10H13Cl2NO2 B14462548 5-Butoxypyridine-2-carbonyl chloride;hydrochloride CAS No. 72133-54-1

5-Butoxypyridine-2-carbonyl chloride;hydrochloride

Katalognummer: B14462548
CAS-Nummer: 72133-54-1
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: UQXMEKMTTOUVGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butoxypyridine-2-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxypyridine-2-carbonyl chloride;hydrochloride typically involves the reaction of 5-butoxypyridine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:

5-Butoxypyridine+Thionyl Chloride5-Butoxypyridine-2-carbonyl chloride\text{5-Butoxypyridine} + \text{Thionyl Chloride} \rightarrow \text{5-Butoxypyridine-2-carbonyl chloride} 5-Butoxypyridine+Thionyl Chloride→5-Butoxypyridine-2-carbonyl chloride

The resulting 5-Butoxypyridine-2-carbonyl chloride is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butoxypyridine-2-carbonyl chloride;hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-butoxypyridine-2-carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Hydrolysis: Water or aqueous acid/base solutions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Amides or esters.

    Hydrolysis: 5-Butoxypyridine-2-carboxylic acid.

    Reduction: 5-Butoxypyridine-2-methanol.

Wissenschaftliche Forschungsanwendungen

5-Butoxypyridine-2-carbonyl chloride;hydrochloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the modification of biomolecules for research purposes.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Butoxypyridine-2-carbonyl chloride;hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Pyridinecarbonyl chloride hydrochloride
  • Nicotinoyl chloride hydrochloride
  • Isonicotinoyl chloride hydrochloride

Comparison

5-Butoxypyridine-2-carbonyl chloride;hydrochloride is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other pyridinecarbonyl chlorides. This makes it particularly useful in specific synthetic applications where the butoxy group provides desired properties.

Eigenschaften

CAS-Nummer

72133-54-1

Molekularformel

C10H13Cl2NO2

Molekulargewicht

250.12 g/mol

IUPAC-Name

5-butoxypyridine-2-carbonyl chloride;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-2-3-6-14-8-4-5-9(10(11)13)12-7-8;/h4-5,7H,2-3,6H2,1H3;1H

InChI-Schlüssel

UQXMEKMTTOUVGW-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CN=C(C=C1)C(=O)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.